(Z)-2-(5-(2-Hydroxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid (Z)-2-(5-(2-Hydroxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid
Brand Name: Vulcanchem
CAS No.: 423155-37-7
VCID: VC0374940
InChI: InChI=1S/C12H9NO5S/c14-8-4-2-1-3-7(8)5-9-11(17)13(6-10(15)16)12(18)19-9/h1-5,14H,6H2,(H,15,16)/b9-5-
SMILES: C1=CC=C(C(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)O)O
Molecular Formula: C12H9NO5S
Molecular Weight: 279.27g/mol

(Z)-2-(5-(2-Hydroxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid

CAS No.: 423155-37-7

Main Products

VCID: VC0374940

Molecular Formula: C12H9NO5S

Molecular Weight: 279.27g/mol

(Z)-2-(5-(2-Hydroxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid - 423155-37-7

CAS No. 423155-37-7
Product Name (Z)-2-(5-(2-Hydroxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid
Molecular Formula C12H9NO5S
Molecular Weight 279.27g/mol
IUPAC Name 2-[(5Z)-5-[(2-hydroxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid
Standard InChI InChI=1S/C12H9NO5S/c14-8-4-2-1-3-7(8)5-9-11(17)13(6-10(15)16)12(18)19-9/h1-5,14H,6H2,(H,15,16)/b9-5-
Standard InChIKey MZSRWWSWAXQZHC-UITAMQMPSA-N
Isomeric SMILES C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)O)O
SMILES C1=CC=C(C(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)O)O
Canonical SMILES C1=CC=C(C(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)O)O
PubChem Compound 1201054
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator